molecular formula C10H14ClNS B13710777 3-(4-(Methylthio)phenyl)azetidine hydrochloride

3-(4-(Methylthio)phenyl)azetidine hydrochloride

Cat. No.: B13710777
M. Wt: 215.74 g/mol
InChI Key: PRZNRENAIBYLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl ring substituted with a methylthio group at the para position and an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to drive the cycloaddition process.

Industrial Production Methods

Industrial production of azetidines, including 3-(4-(Methylthio)phenyl)azetidine hydrochloride, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated compound using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated azetidine derivatives.

    Substitution: Nitro or halogen-substituted phenyl azetidines.

Scientific Research Applications

3-(4-(Methylthio)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group can also participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)azetidine hydrochloride
  • 3-(3-Methylphenoxy)azetidine hydrochloride
  • 3-(2-Methylphenoxy)azetidine hydrochloride
  • 3-(4-Fluorophenyl)azetidine hydrochloride
  • Azetidine-3-carboxamide hydrochloride

Uniqueness

3-(4-(Methylthio)phenyl)azetidine hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to undergo redox reactions and interact with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C10H13NS.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H

InChI Key

PRZNRENAIBYLJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.